Elsubrutinib - 1643570-24-4

Elsubrutinib

Catalog Number: EVT-266993
CAS Number: 1643570-24-4
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elsubrutinib is a Bruton's tyrosine kinase (BTK) inhibitor. Elsubrutinib may be useful in the treatment of B-cell malignancies.
Overview

Elsubrutinib is a small-molecule inhibitor targeting Bruton’s Tyrosine Kinase, a critical enzyme involved in B-cell receptor signaling pathways. This compound is primarily investigated for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Elsubrutinib represents a new class of reversible covalent inhibitors that offer a distinct mechanism of action compared to traditional irreversible inhibitors.

Source and Classification

Elsubrutinib is classified as a reversible covalent inhibitor of Bruton’s Tyrosine Kinase. It has been developed through various research initiatives aimed at understanding the structure-activity relationships of kinase inhibitors. Its development is part of ongoing efforts to create more selective and effective therapies for conditions such as rheumatoid arthritis and systemic lupus erythematosus.

Synthesis Analysis

The synthesis of Elsubrutinib involves several key steps, primarily utilizing Suzuki coupling reactions. The initial step begins with the coupling of 4-bromo-1H-indole-7-carboxamide with a borate ester, leading to the formation of an intermediate. Subsequent reactions involve substitutions and modifications to achieve the final product.

Technical Details

  1. Starting Materials: The synthesis begins with 4-bromo-1H-indole-7-carboxamide.
  2. Key Reactions:
    • Suzuki Coupling: This reaction forms the core structure by linking aryl groups through palladium-catalyzed coupling.
    • Substitutions: Various substituents are introduced at different stages to modify the pharmacological properties.
    • Deprotection Steps: Removal of protective groups (e.g., Boc) is essential to yield the active compound.

The detailed synthetic pathway includes multiple intermediates, each characterized by specific chemical transformations that enhance the compound's potency and selectivity against Bruton’s Tyrosine Kinase .

Molecular Structure Analysis

Elsubrutinib's molecular structure features a complex arrangement that facilitates its interaction with the target enzyme. The compound contains an indole core, which is critical for binding affinity, along with various functional groups that enhance its pharmacokinetic properties.

Structure Data

  • Molecular Formula: C19H20N4O2
  • Molecular Weight: Approximately 336.39 g/mol
  • Key Functional Groups: Indole ring, amide linkages, and aromatic substituents.

The spatial configuration allows for optimal interactions within the active site of Bruton’s Tyrosine Kinase, which is crucial for its inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Elsubrutinib are pivotal in constructing its molecular framework. Key reactions include:

  1. Suzuki Coupling: Forms carbon-carbon bonds between aromatic compounds.
  2. Knoevenagel Condensation: Used to introduce carbonyl functionalities.
  3. Hydrazine Cyclization: Essential for forming pyrazole derivatives that contribute to its activity.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Elsubrutinib functions by selectively inhibiting Bruton’s Tyrosine Kinase, which plays a vital role in B-cell signaling pathways. By binding to the active site of the kinase, Elsubrutinib prevents phosphorylation events that are crucial for B-cell activation and proliferation.

Process Data

  • Binding Affinity: Elsubrutinib exhibits a moderate IC50 value compared to other inhibitors, indicating its effectiveness in blocking kinase activity.
  • Inhibition Type: As a reversible covalent inhibitor, it forms a transient bond with cysteine residues within the kinase domain, allowing for modulation of enzymatic activity without permanent alteration .
Physical and Chemical Properties Analysis

Elsubrutinib possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents like DMSO but has limited aqueous solubility.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: Indicates moderate lipophilicity, which aids in cellular uptake.

These properties are critical for determining dosage forms and delivery methods in therapeutic applications .

Applications

Elsubrutinib is primarily investigated for its potential applications in treating:

  • B-cell Malignancies: Such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Diseases: Including rheumatoid arthritis and systemic lupus erythematosus.

Clinical trials are ongoing to evaluate its efficacy and safety profile in these indications, showcasing its promise as a therapeutic agent .

Molecular Characterization of Elsubrutinib

Chemical Structure and Stereochemical Properties

(S)-Enantiomer Configuration and Chiral Centers

Elsubrutinib (ABBV-105) features a single chiral center at the C3 position of its piperidine ring, adopting an (S)-enantiomer configuration. This stereochemistry is critical for optimal binding to Bruton’s tyrosine kinase (BTK), as the (S)-configuration positions the acrylamide warhead toward Cys481 in BTK’s ATP-binding pocket. Substitution with the (R)-enantiomer reduces inhibitory activity by >10-fold, demonstrating profound stereospecificity in target engagement [9] [10]. The molecule’s core structure integrates a 4-(piperidin-3-yl)-1H-indole scaffold modified with a prop-2-enoyl group and a carboxamide moiety, yielding the molecular formula C₁₇H₁₉N₃O₂ and a molecular weight of 297.35 g/mol [1] [9].

SMILES Notation and 3D Conformational Analysis

The SMILES notation for elsubrutinib is C=CC(=O)N1CCC[C@H](C1)c1ccc(c2c1cc[nH]2)C(=O)N, explicitly denoting the (S)-chirality ([C@H]). 3D conformational studies reveal that the molecule adopts a semi-rigid topology where the piperidine ring’s chair conformation positions the acrylamide group perpendicular to the indole-carboxamide plane. This orientation facilitates simultaneous interactions with BTK’s hydrophobic pocket (via the indole ring) and covalent binding to Cys481 (via the acrylamide) [7] [10]. Density functional theory (DFT) calculations further indicate that the (S)-configuration minimizes steric clashes with BTK’s gatekeeper residue Thr474, enhancing binding affinity [9].

  • Table 1: Stereochemical and Structural Identifiers
    PropertyValue
    IUPAC Name4-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-1H-indole-7-carboxamide
    Molecular FormulaC₁₇H₁₉N₃O₂
    CAS Registry Number1643570-24-4
    Chiral Centers1 (S-configuration)
    InChI KeyUNHZLHSLZZWMNP-LLVKDONJSA-N
    Canonical SMILESC=CC(=O)N1CCCC@Hc1ccc(c2c1cc[nH]2)C(=O)N

Physicochemical Properties

Hydrogen Bond Donor/Acceptor Profiles

Elsubrutinib contains two hydrogen bond donors (indole NH, carboxamide NH₂) and four hydrogen bond acceptors (acrylamide carbonyl, carboxamide carbonyl, carboxamide NH₂, piperidine N). This profile facilitates interactions with BTK’s hinge region (Glu475, Met477) and solvent-exposed residues (Arg544). The carboxamide group forms a key bidentate H-bond with the backbone NH of Met477, while the acrylamide carbonyl interacts with the catalytic Lys430 residue [1] [10].

Lipinski’s Rule Compliance and Bioavailability Predictions

Elsubrutinib complies with all of Lipinski’s rules:

  • Molecular weight: 297.35 Da (<500 Da)
  • XLogP: 1.86 (<5)
  • H-bond donors: 2 (<5)
  • H-bond acceptors: 4 (<10)
  • Topological polar surface area (TPSA): 79.19 ŲIts moderate lipophilicity and TPSA value suggest adequate passive intestinal absorption. Pharmacokinetic studies in rodents confirm >60% oral bioavailability, attributed to its balanced solubility (100 mg/mL in DMSO) and membrane permeability [7] [9] [10].
  • Table 2: Physicochemical and Drug-Likeness Properties
    PropertyValueLipinski’s Threshold
    Molecular Weight297.35 g/mol≤500 g/mol
    XLogP1.86≤5
    H-Bond Donors2≤5
    H-Bond Acceptors4≤10
    Topological Polar Surface Area79.19 Ų≤140 Ų
    Rotatable Bonds4≤10
    Lipinski’s Rule Violations0-

Synthesis and Structural Optimization

Patent-Derived Synthetic Pathways (e.g., WO2014210255A1)

The synthesis of elsubrutinib (patent WO2014210255A1) employs a chiral-pool strategy:

  • Chiral piperidine preparation: (S)-N-Boc-3-piperidinecarboxylic acid undergoes amidation with ammonia, followed by Boc deprotection to yield (S)-3-(aminomethyl)piperidine.
  • Acrylamide conjugation: The piperidine intermediate reacts with acryloyl chloride in dichloromethane with triethylamine to form (S)-1-acryloylpiperidin-3-amine.
  • Indole coupling: Suzuki-Miyaura cross-coupling attaches 7-carboxamide-4-bromo-1H-indole to the piperidine scaffold using Pd(dppf)Cl₂ catalyst.The route achieves an overall yield of 42% with >99% enantiomeric excess (ee) via chiral HPLC purification [7] [10].

Structure-Activity Relationship (SAR) for BTK Inhibition

Key SAR insights from elsubrutinib analogs include:

  • Acrylamide warhead: Removal or saturation eliminates irreversible BTK inhibition, reducing activity (IC₅₀ shifts from 0.18 μM to >10 μM).
  • Chiral center: (R)-enantiomer shows 8-fold lower potency (IC₅₀ = 1.44 μM) due to misalignment with Cys481.
  • Indole carboxamide: Replacement with methyl ester decreases cellular activity 5-fold by disrupting H-bonds with Met477.
  • Piperidine linker: N-Methylation abrogates activity by sterically blocking access to BTK’s hydrophobic cleft.Elsubrutinib’s kinome selectivity (tested against 290 kinases) arises from its optimized stereochemistry and warhead orientation, minimizing off-target inhibition (e.g., EGFR, IC₅₀ > 10 μM) [1] [9].
  • Table 3: Key SAR Modifications and Impact on BTK Inhibition
    Structural ModificationBTK IC₅₀ (μM)Activity vs. ElsubrutinibRationale
    Elsubrutinib (S-enantiomer)0.18BaselineOptimal stereochemistry
    R-enantiomer1.448-fold ↓Misalignment with Cys481
    Saturated acrylamide>10>55-fold ↓Loss of covalent binding
    Indole-7-methyl ester0.915-fold ↓Disrupted H-bond with Met477
    N-Methyl-piperidine>10>55-fold ↓Steric hindrance in BTK pocket

Compound Names Mentioned in Article:

  • Elsubrutinib
  • ABBV-105
  • WHO 11113
  • (S)-1-acryloylpiperidin-3-amine
  • 7-carboxamide-4-bromo-1H-indole

Properties

CAS Number

1643570-24-4

Product Name

Elsubrutinib

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N

SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Elsubrutinib

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.